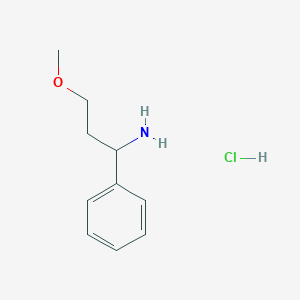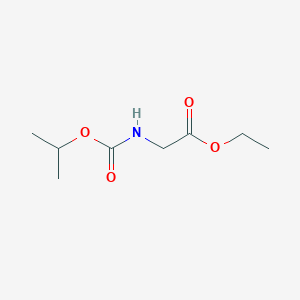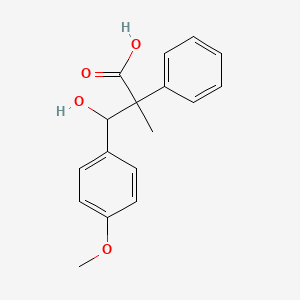
3-Hydroxy-3-(4-methoxyphenyl)-2-methyl-2-phenylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-3-(4-methoxyphenyl)-2-methyl-2-phenyl-propanoic acid is a complex organic compound that belongs to the class of phenolic acids This compound is characterized by the presence of a hydroxy group, a methoxy group, and a phenyl group attached to a propanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-3-(4-methoxyphenyl)-2-methyl-2-phenyl-propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with acetophenone in the presence of a base to form an intermediate chalcone. This intermediate is then subjected to a Michael addition reaction with methyl acrylate, followed by hydrolysis to yield the desired product.
Industrial Production Methods
In industrial settings, the production of 3-hydroxy-3-(4-methoxyphenyl)-2-methyl-2-phenyl-propanoic acid can be scaled up using similar synthetic routes with optimized reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-hydroxy-3-(4-methoxyphenyl)-2-methyl-2-phenyl-propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.
科学的研究の応用
3-hydroxy-3-(4-methoxyphenyl)-2-methyl-2-phenyl-propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, such as cancer and metabolic disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 3-hydroxy-3-(4-methoxyphenyl)-2-methyl-2-phenyl-propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may exert its effects by modulating the activity of enzymes involved in oxidative stress and inflammation. The compound’s phenolic structure allows it to scavenge free radicals and inhibit the production of pro-inflammatory mediators.
類似化合物との比較
Similar Compounds
4-hydroxy-3-methoxyphenylpropionic acid: A similar phenolic acid with antioxidant properties.
3-hydroxy-4-methoxyphenylpropionic acid: Another phenolic acid with potential biological activities.
Uniqueness
3-hydroxy-3-(4-methoxyphenyl)-2-methyl-2-phenyl-propanoic acid is unique due to its specific structural features, such as the presence of both a hydroxy and methoxy group on the phenyl ring, as well as the additional phenyl group attached to the propanoic acid backbone. These structural characteristics contribute to its distinct chemical reactivity and potential biological activities.
特性
CAS番号 |
7468-23-7 |
|---|---|
分子式 |
C17H18O4 |
分子量 |
286.32 g/mol |
IUPAC名 |
3-hydroxy-3-(4-methoxyphenyl)-2-methyl-2-phenylpropanoic acid |
InChI |
InChI=1S/C17H18O4/c1-17(16(19)20,13-6-4-3-5-7-13)15(18)12-8-10-14(21-2)11-9-12/h3-11,15,18H,1-2H3,(H,19,20) |
InChIキー |
ZKORVGGMPLOJNZ-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)(C(C2=CC=C(C=C2)OC)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-([(Dimethylamino)methylidene]amino)-5-methyl-3-(2-oxo-2-phenylethyl)-1,3,4-thiadiazol-3-ium bromide](/img/structure/B14016465.png)
![N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)methylideneamino]aniline](/img/structure/B14016468.png)
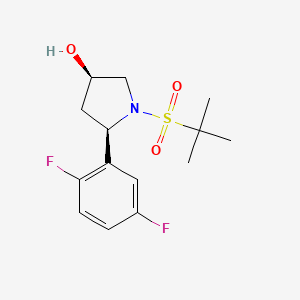
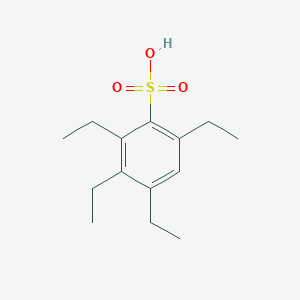
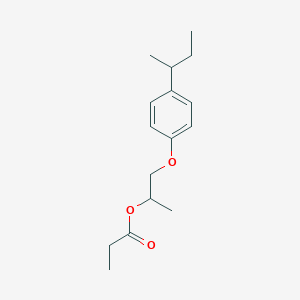
![4-[(Acetyloxy)acetyl]-2,6-dimethoxyphenyl acetate](/img/structure/B14016498.png)
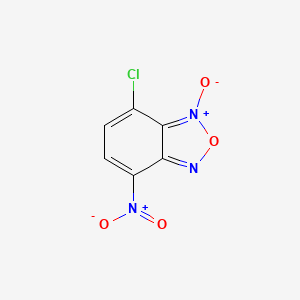
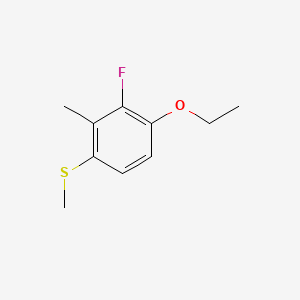
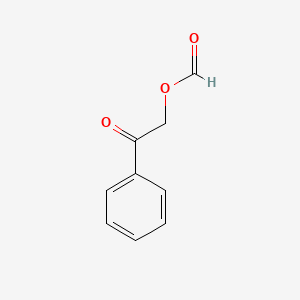
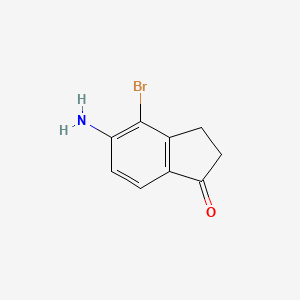
![Tert-butyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B14016540.png)
